molecular formula C11H16N4 B1392497 [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine CAS No. 1243034-00-5

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Cat. No. B1392497
CAS RN: 1243034-00-5
M. Wt: 204.27 g/mol
InChI Key: SGQQCOJFDWDMKQ-UHFFFAOYSA-N
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Description

“[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that belongs to the imidazopyridine group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .


Molecular Structure Analysis

The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .


Chemical Reactions Analysis

Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Scientific Research Applications

    Protein Kinase Inhibitors

    Compounds with imidazo[4,5-b]pyridine structures have been synthesized and evaluated for their potential as protein kinase B/Akt inhibitors, which could be useful in cancer treatment due to their selective and orally bioavailable properties .

    Antiproliferative Agents

    Similar compounds have been synthesized and tested for antiproliferative activity against various human cancer cell lines, indicating potential use in cancer therapy .

    Synthetic Methodologies

    The imidazo[4,5-b]pyridine core is often obtained through cyclocondensation reactions, which could be applied in the synthesis of new pharmaceuticals or materials .

    Antimicrobial Properties

    Some imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features, suggesting possible applications in developing new antimicrobial agents .

Mechanism of Action

Target of Action

The primary targets of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine are IKK-ɛ and TBK1 . These proteins play a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

The compound interacts with its targets, IKK-ɛ and TBK1, through the process of phosphorylation . This interaction results in the activation of NF-kappaB, which then translocates to the nucleus and binds to specific sequences of DNA called response elements (RE). This binding to RE leads to the transcription of DNA into mRNA, which then produces proteins that can influence numerous cellular functions .

Biochemical Pathways

The activation of NF-kappaB by [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine influences many cellular pathways necessary for the proper functioning of cells . These include pathways involved in immune and inflammatory responses, cellular growth and differentiation, and apoptosis . The downstream effects of these pathways can have significant impacts on disease conditions, including cancer, inflammation, autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

They are highly soluble in water and other polar solvents, which can impact their bioavailability . .

Result of Action

The result of the action of [2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine is the modulation of various cellular functions through the activation of NF-kappaB . This can lead to changes in immune response, inflammation, cell growth and differentiation, and apoptosis . The specific molecular and cellular effects would depend on the context of the cells and tissues in which the compound is active.

Future Directions

Imidazopyridines have shown significant potential in various therapeutic areas, including the central nervous system, digestive system, cancer, inflammation, etc . Their ability to influence many cellular pathways opens up numerous possibilities for future research and development.

properties

IUPAC Name

2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-8-15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7H,2,5-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQQCOJFDWDMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1N=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine

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